molecular formula C4HF3N2 B6230770 3,4,6-trifluoropyridazine CAS No. 2386912-84-9

3,4,6-trifluoropyridazine

Cat. No.: B6230770
CAS No.: 2386912-84-9
M. Wt: 134.06 g/mol
InChI Key: WFIPPSQFKJRDLN-UHFFFAOYSA-N
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Description

3,4,6-Trifluoropyridazine is a fluorinated heterocyclic compound serving as a versatile synthetic intermediate in advanced chemical research. Its primary research value lies in its application as a building block for the construction of more complex, polysubstituted, and ring-fused pyridazine systems. The fluorine atoms on the pyridazine ring are susceptible to site-selective nucleophilic aromatic substitution, allowing researchers to systematically introduce oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles. This controlled, step-wise functionalization is crucial for creating diverse chemical libraries in medicinal chemistry and agrochemical research. The resulting polysubstituted and ring-fused pyridazine scaffolds are of significant interest for developing novel compounds with potential biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2386912-84-9

Molecular Formula

C4HF3N2

Molecular Weight

134.06 g/mol

IUPAC Name

3,4,6-trifluoropyridazine

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)8-9-4(2)7/h1H

InChI Key

WFIPPSQFKJRDLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1F)F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,4,6 Trifluoropyridazine and Its Functionalized Derivatives

De Novo Ring Synthesis Strategies for Pyridazine (B1198779) Scaffolds

De novo synthesis offers a direct route to the pyridazine core, building the heterocyclic ring from non-cyclic starting materials. These methods are valuable as they can allow for the introduction of desired substituents at specific positions from the outset.

One of the most classical and fundamental methods for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine (B178648) or its derivatives. mdpi.com For the synthesis of pyridazine ring systems, reactions of 1,4-bifunctional reagents like 4-oxocarboxylic acids with hydrazines are commonly employed. mdpi.com However, this approach can suffer from a lack of regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to isomeric product mixtures. mdpi.com

A more modern and highly efficient approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org This strategy typically involves the reaction of an electron-deficient tetrazine with an alkyne, which, after cycloaddition, expels a molecule of dinitrogen to form the aromatic pyridazine ring. rsc.org This method has been shown to be highly effective, and recent advancements have utilized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to achieve high regioselectivity in the formation of disubstituted pyridazines. rsc.org While not explicitly documented for 3,4,6-trifluoropyridazine, the use of appropriately fluorinated alkynes or tetrazines in an IEDDA reaction represents a plausible, albeit complex, de novo route.

Another innovative cycloaddition strategy involves a [2 + 1]/[3 + 2] sequence between a terminal alkyne, a difluorocarbene source, and a diazo compound. nih.gov This modular approach provides access to highly functionalized 5-fluoropyridazines without the need to isolate intermediates. nih.gov

Halogen Exchange Reactions for Selective Fluorine Introduction

The most prevalent and industrially scalable method for synthesizing fluoro-heteroaromatic compounds is through halogen exchange (Halex) reactions. This involves the substitution of chlorine or bromine atoms on a pre-formed heterocyclic ring with fluorine.

Nucleophilic aromatic substitution (SNAr) is the cornerstone of Halex reactions for producing fluorinated pyridazines. vulcanchem.com This process typically involves reacting a chloro- or bromo-substituted pyridazine with a nucleophilic fluoride (B91410) source. Common reagents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). vulcanchem.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which helps to solubilize the fluoride salt and promote the reaction. vulcanchem.comgoogle.com

The synthesis of the closely related compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) provides a strong model for the likely synthesis of this compound. google.comgoogle.com In this process, pentachloropyridine is reacted with KF in NMP at temperatures between 100°C and 170°C. google.comgoogle.com This method is noted for its high yield and rapid reaction rate with minimal side product formation when conducted under essentially anhydrous conditions. google.comgoogle.com It is highly probable that this compound is synthesized via a similar pathway starting from 3,4,6-trichloropyridazine (B1215204).

PrecursorReagentSolventTemperature (°C)ProductYield (%)Reference
PentachloropyridineKFN-Methylpyrrolidone100-1703,5-Dichloro-2,4,6-trifluoropyridine~92 google.com
3-ChloropyridazineCsFDimethylformamideControlled3-FluoropyridazineN/A vulcanchem.com
6-Chloro-triazolo[1,5-b]pyridazineKFN/A (Microwave)N/A6-Fluoro- acs.orgnih.govtriazolo[1,5-b]pyridazineN/A

This table presents analogous or related nucleophilic fluorination reactions, as direct synthesis data for this compound is not widely published. The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is a strong model.

Regioselectivity in the fluorination of pyridazine rings is governed by the electronic properties of the heterocycle. The two adjacent nitrogen atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. The positions para (position 4) and ortho (positions 3 and 6) to the ring nitrogens are the most electron-deficient and therefore the most susceptible to substitution.

Studies on tetrafluoropyridazine (B1595357) demonstrate this principle clearly. When tetrafluoropyridazine reacts with a range of nucleophiles, substitution occurs preferentially at the 4-position, which is para to one nitrogen and ortho to the other, yielding 4-substituted-3,5,6-trifluoropyridazine derivatives. dur.ac.uk This inherent regioselectivity is a key feature of the pyridazine system. In the context of a Halex reaction starting from a polychloropyridazine, the chlorine atoms at the 4- and 6-positions would be expected to be the most readily substituted by fluoride, followed by the chlorine at the 3-position. Complete fluorination to yield this compound would likely require forcing conditions to replace all three chlorine atoms.

Post-Synthetic Functionalization of Fluorinated Pyridazine Precursors

Once synthesized, this compound can serve as a versatile precursor for the creation of more complex, highly functionalized pyridazine derivatives. The remaining fluorine atoms are still susceptible to nucleophilic aromatic substitution, allowing for the stepwise and directed introduction of additional functional groups.

The differential reactivity of the fluorine atoms on the this compound ring can be exploited to achieve selective functionalization. The fluorine at the 4-position is generally the most labile and is preferentially displaced by nucleophiles. This allows for the synthesis of a wide array of 4-substituted-3,6-difluoropyridazine derivatives.

Research on the reactivity of 4-substituted-3,5,6-trifluoropyridazines (products from the monosubstitution of tetrafluoropyridazine) shows that these molecules can undergo further substitution reactions to yield di- and tri-substituted products. dur.ac.uk By reacting this compound with one equivalent of a nucleophile under controlled conditions, it is possible to selectively replace the C4-fluorine. A broad range of oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles can be used to introduce diverse functionalities. dur.ac.uk

Trifluoropyridazine DerivativeNucleophileConditionsProductYield (%)Reference
4-(Phenoxy)-3,5,6-trifluoropyridazinePyrrolidineTHF, rt, 18 h4-(Pyrrolidin-1-yl)-6-(phenoxy)-3,5-difluoropyridazine83 dur.ac.uk
4-(Cyclohexyloxy)-3,5,6-trifluoropyridazineSodium azideMeCN/H₂O, rt, 18 h4-Azido-6-(cyclohexyloxy)-3,5-difluoropyridazine73 dur.ac.uk
4-(Morpholino)-3,5,6-trifluoropyridazineBenzylamineTHF, rt, 18 h4-(Benzylamino)-6-morpholino-3,5-difluoropyridazine70 dur.ac.uk
4-(tert-Butoxy)-3,5,6-trifluoropyridazineMethyl thioglycolate / NaHTHF, rt, 18 hMethyl 2-((4-(tert-butoxy)-3,5-difluoropyridazin-6-yl)thio)acetate78 dur.ac.uk

This table illustrates the post-synthetic functionalization of trifluoropyridazine derivatives, demonstrating the principle of sequential nucleophilic aromatic substitution.

Comparative Analysis of Synthetic Routes

When comparing the primary methods for synthesizing this compound, a clear distinction emerges between de novo strategies and halogen exchange reactions in terms of practicality, scalability, and flexibility.

FeatureDe Novo Ring SynthesisHalogen Exchange (Halex)
Generality Potentially offers access to unique substitution patterns not available otherwise.Highly general for fluorinating existing chloro- or bromo-heterocycles.
Precursors Requires simple, often acyclic, starting materials (e.g., dicarbonyls, alkynes). mdpi.comrsc.orgRequires a pre-formed polychlorinated pyridazine precursor (e.g., 3,4,6-trichloropyridazine).
Scalability Can be complex and may not be easily scalable.Generally robust, high-yielding, and suitable for large-scale industrial production. google.com
Regiocontrol Can be challenging, potentially leading to mixtures of isomers. mdpi.comExcellent; reactivity is dictated by the predictable electronic nature of the pyridazine ring.
Reaction Conditions Varies widely, from condensation reactions to metal-catalyzed cycloadditions.Typically involves high temperatures and polar aprotic solvents. google.com

Efficiency and Scalability Considerations

The efficient and scalable synthesis of this compound and its functionalized analogues is paramount for their practical application. Researchers have explored various strategies to optimize reaction yields, simplify purification processes, and ensure the economic viability of large-scale production.

A common precursor for the synthesis of trifluoropyridazine derivatives is tetrafluoropyridazine. dur.ac.uk Nucleophilic aromatic substitution (SNAr) reactions on this substrate allow for the regioselective introduction of various functional groups. The position of substitution is influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction of tetrafluoropyridazine with a range of oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles generally results in substitution at the 4-position, para to a ring nitrogen. dur.ac.uk

The choice of reagents and reaction conditions plays a crucial role in both efficiency and scalability. Mild reaction conditions are often preferred to minimize side reactions and the formation of impurities, which can complicate purification on a larger scale. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also significantly improve efficiency and reduce waste. nih.gov

Table 1: Examples of Synthetic Reactions for Functionalized Pyridazine Derivatives

PrecursorReagent(s)ProductYield (%)Reference
TetrafluoropyridazineCyclohexanol, DIPEA, THF4-(Cyclohexyloxy)-3,5,6-trifluoropyridazine63 dur.ac.uk
3-Substituted-2,6-dichloropyridinesCesium fluoride, DMSO3-Substituted-2,6-difluoropyridines- researchgate.net
2,6-DifluoropyridineIridium(I) catalyst, Borylation2,6-Difluoro-4-borylpyridine65 google.com
PentafluoropyridineMalononitrile, Piperazine, or Tetrazole-5-thiol4-Substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivativesGood researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Sustainability Metrics in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fluorinated heterocycles. nih.gov The goal is to develop more environmentally friendly processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.govmdpi.com Several metrics have been developed to assess the "greenness" of a chemical process. wikipedia.orgmdpi.comsemanticscholar.org

Atom Economy , introduced by Barry Trost, is a fundamental concept in green chemistry. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A higher atom economy indicates a more efficient and less wasteful process.

The Environmental Factor (E-Factor) , developed by Roger Sheldon, is another widely used metric. It is defined as the total mass of waste produced per unit mass of product. semanticscholar.org A lower E-Factor signifies a greener process. The pharmaceutical industry, which traditionally has high E-Factors, is actively seeking to improve this metric. scientificupdate.com

In the context of this compound synthesis, applying these metrics can guide the selection of synthetic routes. For example, phase-transfer catalysis (PTC) under microwave (MW) irradiation has been reported as an environmentally friendly method for the synthesis of pyridazine-fluorine derivatives. researchgate.net This approach significantly reduces the amount of solvent used and the energy consumed compared to conventional heating methods. researchgate.net

Table 2: Key Green Chemistry Metrics

MetricDefinitionIdeal ValueReference
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100% wikipedia.org
E-FactorMass of waste / Mass of product0 semanticscholar.org
Process Mass Intensity (PMI)Total mass in process / Mass of product1 mdpi.com
Reaction Mass Efficiency (RME)Mass of desired product / Total mass of reactants100% careerchem.com
Effective Mass Efficiency(Mass of desired product / Mass of non-benign reagents) x 100%>100% possible wikipedia.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

By considering both efficiency and sustainability metrics, chemists can design and develop synthetic methodologies for this compound and its derivatives that are not only scientifically sound but also environmentally responsible.

Chemical Reactivity and Derivatization of 3,4,6 Trifluoropyridazine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-poor aromatic systems where a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, like the fluorine atoms and ring nitrogens in 3,4,6-trifluoropyridazine, is crucial as they stabilize this anionic intermediate, thereby facilitating the reaction.

The positions of fluorine displacement on the this compound ring are dictated by the activating effect of the ring nitrogen atoms. Nucleophilic attack occurs preferentially at the carbon positions that are either ortho or para to the nitrogen atoms, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. In the case of this compound, all three fluorinated carbons (C3, C4, and C6) are activated.

Based on studies of analogous fluorinated heterocycles, such as pentafluoropyridine and other fluorinated pyridazines, the C4 and C6 positions are the most likely sites for initial nucleophilic substitution. The C4 position is para to N1, and the C6 position is ortho to N1. Research on the closely related compound, 4,5,6-trifluoropyridazin-3(2H)-one, shows that reactions with various nucleophiles predominantly lead to the substitution of the fluorine at the 4-position. nih.gov The precise outcome can be influenced by factors such as the nature and steric bulk of the incoming nucleophile, the solvent, and the reaction temperature. Hard nucleophiles may favor one position, while softer nucleophiles may favor another. Sequential substitutions are also possible, allowing for the synthesis of di- and tri-substituted pyridazines by controlling the reaction stoichiometry and conditions. nih.gov

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily react with this compound to displace a fluorine atom, yielding the corresponding ethers. These reactions are typically carried out by treating the fluoropyridazine with an alcohol in the presence of a base (e.g., sodium hydride) or with a pre-formed sodium or potassium alkoxide/phenoxide. The regioselectivity generally favors substitution at the C4 or C6 position.

Table 1: Representative Reactions of this compound with Oxygen-Centred Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)
MethoxideSodium Methoxide (CH₃ONa)4-Methoxy-3,6-difluoropyridazine
EthoxideSodium Ethoxide (CH₃CH₂ONa)4-Ethoxy-3,6-difluoropyridazine
PhenoxideSodium Phenoxide (C₆H₅ONa)4-Phenoxy-3,6-difluoropyridazine
HydroxideSodium Hydroxide (NaOH)3,6-Difluoropyridazin-4-ol

Nitrogen-centered nucleophiles, including ammonia, primary amines, and secondary amines, are highly effective in SNAr reactions with this compound. These reactions provide a direct route to a wide array of aminopyridazine derivatives. Studies on similar fluorinated pyridazines have shown that primary and secondary amines, such as butylamine and morpholine, tend to substitute at the 4-position to yield the 4-aminated product as the major isomer. nih.gov

Table 2: Representative Reactions of this compound with Nitrogen-Centred Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)
AmmoniaNH₃4-Amino-3,6-difluoropyridazine
Primary AmineButylamine (CH₃(CH₂)₃NH₂)4-(Butylamino)-3,6-difluoropyridazine
Secondary AmineMorpholine (C₄H₉NO)4-(Morpholin-4-yl)-3,6-difluoropyridazine
Hydrazine (B178648)Hydrazine Hydrate (N₂H₄·H₂O)4-Hydrazinyl-3,6-difluoropyridazine

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. youtube.com Thiols can be reacted with this compound in the presence of a base (such as sodium carbonate or triethylamine) to generate the thiolate in situ. This leads to the formation of alkylthio- or arylthio- substituted pyridazines through the displacement of a fluorine atom. These reactions are typically high-yielding and proceed under mild conditions.

Table 3: Representative Reactions of this compound with Sulfur-Centred Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)
EthanethiolateSodium Ethanethiolate (CH₃CH₂SNa)4-(Ethylthio)-3,6-difluoropyridazine
BenzenethiolateSodium Benzenethiolate (C₆H₅SNa)4-(Phenylthio)-3,6-difluoropyridazine
HydrosulfideSodium Hydrosulfide (NaSH)3,6-Difluoropyridazine-4-thiol

Carbon-centered nucleophiles can also participate in SNAr reactions with this compound to form new carbon-carbon bonds. This class of reaction is important for introducing alkyl, aryl, or other carbon-based functional groups onto the pyridazine (B1198779) core. Suitable nucleophiles include organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi), as well as stabilized carbanions such as malonate esters or cyanide ions. The reactivity and regioselectivity can be highly dependent on the specific nucleophile and reaction conditions used.

Table 4: Representative Reactions of this compound with Carbon-Centred Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)
Grignard ReagentPhenylmagnesium Bromide (C₆H₅MgBr)4-Phenyl-3,6-difluoropyridazine
Organolithiumn-Butyllithium (CH₃(CH₂)₃Li)4-Butyl-3,6-difluoropyridazine
MalonateDiethyl Malonate + BaseDiethyl 2-(3,6-difluoropyridazin-4-yl)malonate
CyanideSodium Cyanide (NaCN)3,6-Difluoropyridazine-4-carbonitrile

Electrophilic Aromatic Substitution on the Pyridazine Core

Electrophilic aromatic substitution (SEAr) is a reaction pathway that is considered highly unfavorable for this compound. wikipedia.orglibretexts.org SEAr reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, require an electron-rich aromatic ring to attack a strong electrophile. masterorganicchemistry.comyoutube.com

The this compound ring is exceptionally electron-poor due to the combined, powerful electron-withdrawing effects of the two ring nitrogen atoms and the three fluorine atoms. These substituents severely deactivate the ring towards attack by electrophiles. libretexts.org Even the parent pyridine (B92270) ring is notoriously unreactive toward electrophilic substitution, often requiring harsh conditions and giving low yields. wikipedia.org The addition of three fluorine atoms further depletes the electron density of the pyridazine ring system, rendering it inert to standard electrophilic aromatic substitution conditions. Therefore, derivatization of the this compound core is achieved via nucleophilic, rather than electrophilic, substitution pathways.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond in fluoro-aza-heterocycles like this compound can be selectively activated by transition metal catalysts, enabling a range of cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the pyridazine nitrogens renders the ring carbons electrophilic and susceptible to such transformations.

Suzuki–Miyaura Coupling Strategies for this compound Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.gov For this compound, it is anticipated that the fluorine atoms can serve as leaving groups in palladium-catalyzed reactions with boronic acids or their derivatives. The regioselectivity of the substitution would be dictated by the electronic environment of the carbon atoms. The C4 position is likely the most activated towards oxidative addition to a Pd(0) catalyst, followed by the C6 and C3 positions, due to the influence of the adjacent nitrogen atoms.

A hypothetical Suzuki-M-iyaura coupling of this compound with an arylboronic acid is depicted below. The reaction conditions would likely require a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system incorporating bulky, electron-rich phosphine ligands, along with a base to facilitate the transmetalation step. claremont.edunih.gov

Hypothetical Suzuki-Miyaura Reaction of this compound

Reactant A Reactant B Catalyst Base Product (Predicted Major Isomer)

Detailed experimental studies are required to establish optimal conditions, catalyst systems, and to fully characterize the regioselectivity and yields for the Suzuki-Miyaura coupling of this specific substrate.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are expected to be applicable to this compound. These include the Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which would allow for the introduction of a diverse array of functional groups. claremont.eduresearchgate.net

Stille Coupling: This reaction would involve the coupling of this compound with organostannanes. It is a versatile method that is often tolerant of a wide range of functional groups. claremont.edu

Sonogashira Coupling: The introduction of alkyne moieties can be achieved via Sonogashira coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction would enable the formation of carbon-nitrogen bonds by coupling this compound with amines. This is a powerful tool for the synthesis of substituted aminopyridazines, which are common motifs in pharmacologically active compounds.

The reactivity of the C-F bonds in these reactions is expected to follow a similar trend as in the Suzuki-Miyaura coupling, with the C4 position being the most susceptible to substitution.

Cycloaddition Reactions Involving the Pyridazine Ring

The electron-deficient nature of the pyridazine ring in this compound suggests its potential to participate as a diene in inverse-electron-demand Diels-Alder reactions. quora.com In such reactions, the pyridazine would react with an electron-rich dienophile. The reaction would likely proceed with the expulsion of dinitrogen to form a new aromatic ring.

For instance, reaction with an electron-rich alkene or alkyne could lead to the formation of a fluorinated benzene or pyridine derivative, respectively. The regiochemistry of the cycloaddition would be influenced by the electronic and steric effects of the fluorine substituents. organic-chemistry.org

Hypothetical Inverse-Electron-Demand Diels-Alder Reaction

Diene Dienophile Conditions Intermediate Final Product

Further research is necessary to explore the scope and limitations of cycloaddition reactions involving this compound and to isolate and characterize the resulting products.

Transformations of Peripheral Functional Groups

Once functionalized through cross-coupling or other reactions, the peripheral groups on the this compound core can undergo further transformations. For example, an aryl group introduced via Suzuki-Miyaura coupling could be subjected to electrophilic aromatic substitution, or a cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine. The reactivity of these peripheral groups would be influenced by the electronic nature of the trifluoropyridazine core. The strong electron-withdrawing character of the ring would deactivate appended aryl groups towards electrophilic attack and could influence the reactivity of other functional groups.

Advanced Spectroscopic and Structural Elucidation of 3,4,6 Trifluoropyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3,4,6-trifluoropyridazine by probing the magnetic environments of its constituent nuclei.

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Precise Structural Assignment

A complete NMR analysis of this compound involves the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and ¹⁵N spectra. The single proton in the molecule, located at the C5 position, would exhibit characteristic couplings to the adjacent fluorine atoms at C4 and C6. The chemical shift of this proton is influenced by the strong electron-withdrawing nature of the fluorine atoms and the pyridazine (B1198779) ring.

In ¹⁹F NMR spectroscopy, three distinct signals are expected for the fluorine atoms at the 3, 4, and 6 positions, each displaying characteristic couplings to each other and to the neighboring proton. The chemical shifts and coupling constants are highly sensitive to the electronic environment and provide crucial data for unambiguous signal assignment. wikipedia.org

The ¹³C NMR spectrum would reveal four distinct carbon signals. The carbons bonded to fluorine (C3, C4, and C6) would exhibit large one-bond C-F coupling constants, a characteristic feature in the NMR of fluorinated organic compounds. libretexts.org The chemical shifts of these carbons are significantly deshielded due to the electronegativity of the attached fluorine atoms.

While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic structure of the pyridazine ring. The chemical shifts of the two nitrogen atoms would be influenced by the fluorine substituents.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (H-5)~8.0-9.0dddJ(H-F⁴), J(H-F⁶), J(H-N)
¹³C (C-3)~140-160d¹J(C-F³)
¹³C (C-4)~150-170d¹J(C-F⁴)
¹³C (C-5)~120-130s
¹³C (C-6)~150-170d¹J(C-F⁶)
¹⁹F (F-3)-mJ(F³-F⁴), J(F³-H⁵)
¹⁹F (F-4)-mJ(F⁴-F³), J(F⁴-H⁵), J(F⁴-F⁶)
¹⁹F (F-6)-mJ(F⁶-F⁴), J(F⁶-H⁵)
¹⁵N---
Note: The predicted data is based on general principles and data for analogous fluorinated heterocycles. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

Due to the relatively rigid nature of the pyridazine ring, significant conformational flexibility is not expected for this compound under normal conditions. The planar aromatic ring system restricts bond rotation. Therefore, dynamic NMR studies, which are typically used to investigate processes like ring flipping or restricted rotation around single bonds, may not reveal significant dynamic processes for this molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of the molecule, which are characteristic of its structure and bonding.

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C-F and C-N stretching vibrations. The aromatic C-H stretching vibration would appear at higher wavenumbers. The fingerprint region of the spectrum would contain a complex pattern of bands arising from various bending and deformation modes of the pyridazine ring and its substituents.

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. This is particularly useful for identifying the symmetric stretching modes of the fluorinated pyridazine ring. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes. spectroscopyonline.com

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
C=N Stretching1550 - 1650FT-IR, Raman
C=C Stretching1400 - 1600FT-IR, Raman
C-F Stretching1000 - 1300FT-IR, Raman
Ring Bending/Deformation< 1000FT-IR, Raman
Note: The predicted frequencies are based on typical ranges for similar functional groups and structures.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₄HF₃N₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial fragmentation would likely involve the loss of a fluorine atom or a cyanide (CN) group. Subsequent fragmentation could lead to the formation of smaller fluorinated hydrocarbon or nitrogen-containing ions. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Accurate Mass Determination and Fragmentation Pathway Analysis

Accurate mass measurement is an essential technique for the confirmation of elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide a measured mass with high precision, typically to within a few parts per million (ppm) of the theoretical exact mass.

The theoretical monoisotopic mass of this compound (C₄HF₃N₂) is calculated to be 134.0079 g/mol . An experimental determination via HRMS would be expected to yield a value extremely close to this, thereby confirming its elemental formula.

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecular ion ([M]⁺˙) of this compound would be formed. This initial ion would then undergo fragmentation, breaking down into smaller, characteristic charged fragments. The resulting mass spectrum would display the molecular ion peak and various fragment ion peaks, the pattern of which is invaluable for structural elucidation.

A plausible fragmentation pathway for this compound can be proposed based on the known behavior of pyridazines and other aromatic heterocyclic compounds. A primary fragmentation route for pyridazine systems is often a retro-Diels-Alder reaction. In this case, the pyridazine ring could cleave to expel a molecule of nitrogen (N₂), a highly stable neutral loss. Another likely fragmentation involves the sequential loss of hydrogen cyanide (HCN) or fluorine radicals (F•).

A proposed fragmentation pathway is detailed below:

m/z (mass-to-charge ratio) Proposed Fragment Ion Proposed Neutral Loss
134[C₄HF₃N₂]⁺˙(Molecular Ion)
107[C₃HF₃]⁺˙HCN
106[C₄F₃N]⁺˙N₂
87[C₃F₂N]⁺F• from m/z 106
79[C₂HF₂]⁺HCN from m/z 106

This table represents a hypothetical fragmentation pattern for this compound based on established chemical principles, as direct experimental data is not available.

Computational and Theoretical Investigations of 3,4,6 Trifluoropyridazine

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical investigations into the Molecular Electrostatic Potential (MEP) of 3,4,6-trifluoropyridazine. While research exists for various fluorinated pyridine (B92270) derivatives, the distinct electronic structure of the pyridazine (B1198779) ring system, a 1,2-diazine, means that data from pyridine-based compounds cannot be accurately extrapolated to predict the reactivity of this compound.

The molecular electrostatic potential is a valuable computational tool used to predict the reactive behavior of a molecule. uni-muenchen.de It is calculated to visualize the charge distribution and identify regions that are electron-rich or electron-poor. These regions are crucial in determining how a molecule will interact with other chemical species.

Typically, MEP maps use a color-coded scheme to represent different potential values. Electron-rich areas, characterized by a negative electrostatic potential, are usually colored in shades of red and are indicative of sites susceptible to electrophilic attack. Conversely, electron-poor regions, with a positive electrostatic potential, are depicted in shades of blue and represent likely sites for nucleophilic attack. nih.gov

For a molecule like this compound, a theoretical MEP analysis would provide significant insights into its chemical reactivity. The presence of three highly electronegative fluorine atoms would be expected to strongly influence the electron distribution within the pyridazine ring. This would likely create distinct regions of positive and negative potential, highlighting the most probable sites for substitution or other reactions.

Although no specific studies on this compound are available, general principles of computational chemistry suggest that a theoretical study would involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT). kallipos.gr Following optimization, the MEP would be calculated and mapped onto the molecule's electron density surface. uni-muenchen.de This would generate a visual and quantitative guide to its reactivity.

Without dedicated research on this compound, any detailed discussion of its MEP map and the precise locations of its electrophilic and nucleophilic sites would be purely speculative. The generation of accurate data tables and detailed research findings, as requested, is not possible in the absence of published scientific studies on this specific compound.

Conceptual Applications in Advanced Chemical Systems and Materials

Role as a Building Block in Complex Molecular Architectures

In chemical synthesis, a "building block" is a molecule that can be used to construct larger, more complex molecular architectures in a controlled, modular fashion. rsc.org The reactivity of polyfluorinated heteroaromatics, such as pentafluoropyridine, makes them exceptionally versatile building blocks for creating diverse and complex molecules. nih.govfluorochem.co.uk 3,4,6-Trifluoropyridazine is conceptually positioned to serve a similar role, offering multiple reactive sites for the assembly of novel chemical structures. The electron-deficient nature of the pyridazine (B1198779) ring, amplified by the fluorine substituents, activates the carbon-fluorine bonds for attack by nucleophiles. masterorganicchemistry.com

The primary utility of this compound as a building block lies in its capacity for sequential, regioselective substitution reactions. The three fluorine atoms at the 3, 4, and 6 positions are not electronically equivalent, which, in principle, allows for controlled, stepwise reactions with different nucleophiles. This differential reactivity enables the rational design and synthesis of a vast array of polysubstituted pyridazine scaffolds.

The general approach involves reacting this compound with various nucleophiles (e.g., amines, alcohols, thiols, or carbon nucleophiles) to displace one or more fluorine atoms. By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, chemists can potentially target specific positions on the pyridazine ring. This strategy has been successfully employed for other polyhalogenated heterocycles to create libraries of compounds for applications ranging from medicinal chemistry to materials science. researchgate.netresearchgate.net For instance, pyridazine derivatives are recognized as valuable scaffolds in the development of therapeutic agents and are of high interest in agriculture. researchgate.net

Table 1: Conceptual Synthesis of Pyridazine Scaffolds from this compound

ReactantNucleophile (Nu⁻)Potential Product StructureApplication Area
This compoundR-O⁻ (Alkoxide/Phenoxide)Disubstituted Pyridazine EtherMaterials, Agrochemicals
This compoundR-S⁻ (Thiolate)Monosubstituted Thioether PyridazineMedicinal Chemistry
This compoundR₂N-H (Amine)Polysubstituted Amino-pyridazinePharmaceuticals, Ligands
This compoundR-M (Organometallic)Aryl- or Alkyl-substituted PyridazineOptoelectronics, Ligands

Applications in Ligand Design and Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. nih.gov The design of ligands is crucial as their electronic and steric properties dictate the behavior and reactivity of the resulting metal complex. masterorganicchemistry.com The pyridazine nucleus, with its two nitrogen atoms, is an inherent metal-binding motif. By functionalizing the this compound core, it is possible to design novel ligands with tailored properties for specific applications in catalysis and metal complexation.

This compound can serve as a precursor for sophisticated ligands, such as pincer-type ligands, which are known to form highly stable and reactive metal complexes. researchgate.net A synthetic strategy could involve the substitution of the fluorine atoms at the 3- and 6-positions with arms bearing donor atoms (e.g., phosphines, amines, or N-heterocyclic carbenes), creating a tridentate ligand framework.

The remaining fluorine atom at the 4-position, along with the pyridazine ring itself, would act as a powerful electronic modulator. The strong electron-withdrawing character of this scaffold would render the coordinated metal center more electrophilic, which can be highly advantageous in many catalytic transformations. For example, terpyridine-metal complexes have shown interesting catalytic reactivities in challenging reactions like C-C bond formation. nih.gov The electronic tuning afforded by the fluorinated pyridazine core could lead to catalysts with enhanced activity or novel reactivity. wuxiapptec.com

Advanced Materials Science Applications

Fluorinated polymers and materials are highly sought after for their exceptional properties, including high thermal stability, chemical inertness, and unique surface characteristics like hydrophobicity. nih.gov The incorporation of the this compound unit into larger molecular systems is a promising strategy for developing advanced materials with tailored functionalities.

This compound can be conceptualized as a monomer or a cross-linking agent in polymerization reactions. Through nucleophilic aromatic substitution with di- or multifunctional nucleophiles, such as bisphenols or diamines, it can be incorporated into polymer backbones. This approach has been effectively used with perfluoropyridine to generate a variety of fluoropolymers, including poly(aryl ether)s. acs.orgbohrium.com

The reaction of this compound with a bisphenol, for example, could lead to the formation of fluorinated poly(ether-pyridazine)s. The resulting polymers would be expected to exhibit high glass transition temperatures and excellent thermal stability, properties that are critical for high-performance applications in the electronics and aerospace industries. kpi.ua The pyridazine unit's inclusion would also impart specific polarity and potential for hydrogen bonding, influencing the polymer's solubility and mechanical properties. kpi.ua

Table 2: Projected Properties of Polymers Derived from this compound

Polymer TypePotential MonomersExpected Key PropertiesPotential Applications
Poly(ether-pyridazine)This compound + Bisphenol AHigh Thermal Stability, Chemical ResistanceAerospace, Electronics
Poly(thioether-pyridazine)This compound + DithiolHigh Refractive Index, Thermal StabilityOptical Materials
Poly(amine-pyridazine)This compound + DiamineGood Mechanical Strength, Film-FormingMembranes, Coatings

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, often relies on molecules with carefully tuned electronic properties. Electron-deficient heterocyclic rings are valuable components in these materials because they can facilitate electron transport or act as electron acceptors. mdpi.com

The this compound core is a potent electron-deficient system due to the combined effect of the diazine ring and the fluoro-substituents. Incorporating this unit into π-conjugated molecular systems can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key parameter in designing n-type (electron-transporting) materials. researchgate.net Research on other pyridazine derivatives has demonstrated their potential in optoelectronics, functioning as electron-transporting or hole-blocking materials. researchgate.netmdpi.com By attaching suitable chromophores to the this compound scaffold via SNAr reactions, new materials with specific absorption and emission characteristics could be developed for use in sensors, fluorescent probes, or as active components in electronic devices. rsc.orgmdpi.com

Strategic Utility in Medicinal Chemistry Research

A thorough search of medicinal chemistry literature did not yield any studies specifically investigating the utility of this compound.

No published research could be found that utilizes this compound as a scaffold for rational molecular design. The concept of a molecular scaffold, a core structure upon which a variety of substituents can be placed to create a library of new compounds, is a cornerstone of modern drug discovery. However, there is no indication in the available data that this compound has been employed in this capacity.

There is no evidence to suggest that this compound has been developed or utilized as a chemical probe. Chemical probes are small molecules used to study biological systems, and while fluorinated heterocycles are sometimes used for this purpose due to their unique properties, no such application has been documented for this specific pyridazine.

Applications as an Intermediate in Agrochemical Development

No specific mentions of this compound as an intermediate in the development of agrochemicals were found in the reviewed literature.

The role of this compound as a building block for sustainable agrochemical innovation is not documented in available research. The development of sustainable agrochemicals often involves creating compounds with improved efficacy, reduced environmental impact, and more efficient synthesis, but there is no data to suggest that this compound is a part of these efforts.

Future Research Directions and Unexplored Avenues

Challenges and Opportunities in Scalable Synthesis

A significant hurdle for the comprehensive study of 3,4,6-trifluoropyridazine is the absence of well-documented, scalable synthetic routes. The development of such protocols is a foundational research objective.

Challenges: The synthesis of polyfluorinated heterocycles is often fraught with challenges that can be anticipated for this compound. A primary method for introducing fluorine into heterocyclic rings is through halogen exchange (Halex) reactions, typically by treating a chlorinated precursor with a fluoride (B91410) salt like potassium fluoride. google.com However, these reactions often necessitate harsh conditions, including high temperatures, which can lead to the formation of side products and tar-like decomposition materials. google.com

Another challenge lies in the regioselectivity of fluorination. Achieving the specific 3,4,6-trifluoro substitution pattern without the formation of other isomers in significant quantities can be difficult. The availability and cost of the requisite starting materials, such as a suitably substituted polychloropyridazine, also present potential obstacles. For instance, the synthesis of 3,4,6-trichloropyridazine (B1215204) itself requires multiple steps, starting from materials like maleic anhydride. vulcanchem.com

Opportunities: The challenges in synthesizing this compound also present numerous opportunities for innovation in synthetic methodology.

Optimization of Halex Reactions: A systematic investigation into the Halex reaction of a precursor like 3,4,6-trichloropyridazine could yield a viable synthetic pathway. Research could focus on optimizing reaction parameters such as the choice of fluoride source, solvent, temperature, and the use of phase-transfer catalysts to improve yield and selectivity. vulcanchem.com

Flow Chemistry: Continuous flow synthesis offers significant advantages for managing highly exothermic reactions, which are common in fluorination chemistry. A flow-based approach could provide superior control over reaction temperature and time, leading to improved safety, higher yields, and greater purity of the final product.

Table 1: Potential Precursors and Synthetic Approaches for this compound

PrecursorPotential Synthetic MethodKey Research FocusAnalogous Reaction Reference
3,4,6-TrichloropyridazineHalogen Exchange (Halex) ReactionOptimization of fluoride source (e.g., KF, CsF), solvent, and temperature. google.com
Substituted Pyridazine (B1198779) RingDirect FluorinationExploration of selective direct C-H fluorination or electrophilic fluorination reagents. mdpi.com
Acyclic PrecursorsRing-Closing CyclizationDesign and synthesis of fluorinated acyclic precursors that can be cyclized to form the pyridazine core. researchgate.net

Discovery of Unconventional Reactivity Pathways

The reactivity of this compound is predicted to be dominated by nucleophilic aromatic substitution (SNAr), a common pathway for electron-deficient fluoro-heterocycles. ontosight.airsc.orgnih.govyoutube.comyoutube.com The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, combined with the electronegativity of the fluorine atoms, activates the carbon-fluorine bonds towards nucleophilic attack. The fluorine at the C4 position is anticipated to be the most susceptible to substitution due to its para-relationship to a ring nitrogen, a pattern observed in related compounds like tetrafluoropyridazine (B1595357). dur.ac.uk

Beyond this expected reactivity, there is a compelling case for exploring more unconventional reaction pathways.

Photochemical Isomerization: Polyfluorinated pyridazines have been shown to undergo photochemical isomerization to yield polyfluorinated pyrimidines. rsc.org Investigating the photochemical behavior of this compound could reveal novel rearrangement pathways, potentially leading to the synthesis of new and complex heterocyclic scaffolds.

C-F Bond Functionalization: While challenging, the direct functionalization of C-F bonds through transition-metal catalysis is a rapidly advancing field. Exploring cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-F positions of this compound could provide a powerful tool for creating a diverse library of derivatives that would be inaccessible through traditional SNAr chemistry.

Dearomatization Reactions: The reaction of this compound with potent nucleophiles or under specific reaction conditions could lead to dearomatization of the pyridazine ring, opening up avenues to novel, three-dimensional fluorinated structures.

Integration of Machine Learning and AI in Design and Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, and these tools could be instrumental in accelerating the exploration of this compound. nih.govnumberanalytics.comresearchgate.netmit.eduacs.org

Property Prediction: Given the lack of experimental data, ML models could be trained on datasets of existing fluorinated heterocycles to predict the fundamental physicochemical and biological properties of this compound and its derivatives. numberanalytics.com This would allow for the in silico screening of virtual compound libraries to identify candidates with desirable characteristics for specific applications.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. mit.edu Applying these tools to this compound could uncover non-intuitive pathways that are more efficient or use more readily available starting materials than those conceived through traditional chemical knowledge.

Predicting Reaction Outcomes: A significant challenge in working with polysubstituted heterocycles is predicting the regioselectivity of reactions. An ML model could be specifically developed to predict the most likely site of nucleophilic attack on the this compound core under various reaction conditions and with different nucleophiles. nih.gov This would be invaluable for the rational design of synthetic routes to specific, highly functionalized derivatives. arxiv.org

Discovery of New Reactions: AI algorithms can mine vast chemical reaction databases to identify novel reaction patterns and predict the outcomes of yet-untested transformations. acs.org This could lead to the discovery of entirely new reactivity for the this compound scaffold. youtube.com

Table 2: Potential Applications of Machine Learning in this compound Research

ML/AI ApplicationSpecific Goal for this compoundPotential Impact
Property PredictionEstimate solubility, logP, metabolic stability, and potential bioactivity.Prioritize synthetic targets and guide design of derivatives.
RetrosynthesisIdentify novel and efficient synthetic routes from available starting materials.Overcome synthetic challenges and reduce development time.
Regioselectivity PredictionPredict the site of reaction for nucleophilic substitutions.Enable precise synthesis of specific isomers for structure-activity relationship studies.
Reaction Pathway DiscoveryUncover conditions for unconventional transformations.Expand the known chemical space and utility of the scaffold.

Interdisciplinary Research at the Interface of Materials Science and Chemical Biology

The unique electronic properties imparted by the fluorine atoms and the pyridazine core make this compound an attractive building block for interdisciplinary research.

Materials Science: Fluorinated organic compounds are highly valued in materials science for their thermal stability, chemical resistance, and unique electronic properties. mdpi.com By analogy with other fluorinated heterocycles like perfluoropyridine, this compound could serve as a key component in the design of advanced materials. mdpi.com

Fluorinated Polymers: Incorporation of the this compound unit into polymer backbones via SNAr polymerization could lead to new high-performance materials with enhanced thermal and oxidative stability. These materials could find applications in demanding environments, such as in the aerospace or electronics industries.

Organic Electronics: The electron-deficient nature of the this compound ring suggests its potential use in organic electronic devices. As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), it could function as an electron-transporting or electron-accepting material. vulcanchem.com

Functional Coatings: Polymers or materials derived from this compound could be used to create hydrophobic and chemically resistant coatings.

Chemical Biology: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. vulcanchem.comresearchgate.netdigitellinc.commdpi.comnih.gov The pyridazine scaffold itself is present in numerous biologically active compounds. researchgate.netmdpi.com

Scaffold for Drug Discovery: this compound represents a novel scaffold for the synthesis of new bioactive molecules. Through sequential and regioselective SNAr reactions, a diverse library of derivatives can be generated and screened for activity in various therapeutic areas, including oncology, virology, and infectious diseases. vulcanchem.comresearchgate.netmdpi.com

¹⁹F NMR Probes: The presence of three fluorine atoms in distinct chemical environments makes this compound and its derivatives excellent candidates for use as ¹⁹F NMR probes. These probes can be used to study protein-ligand interactions and conformational changes in biological systems, providing valuable insights for drug design.

Bioisosteric Replacement: The trifluoropyridazine moiety could be explored as a bioisostere for other chemical groups in known drugs to improve their pharmacokinetic or pharmacodynamic profiles. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,6-trifluoropyridazine, and how can reaction conditions be controlled to minimize side products?

  • Methodology : Fluorinated pyridazines are typically synthesized via nucleophilic aromatic substitution (SNAr) or halogen-exchange reactions. For example, describes trifluoromethylation strategies using Cu-mediated cross-coupling, which can be adapted by substituting precursors (e.g., 3,4,6-trichloropyridazine) with fluorine sources like KF or CsF. Temperature control (80–120°C) and anhydrous solvents (DMF, DMSO) are critical to avoid hydrolysis .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product, as demonstrated in for related trifluoromethylated compounds .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorine positions (δ -60 to -80 ppm for aromatic fluorines). 1H^{1}\text{H} NMR resolves proton environments adjacent to fluorine atoms (e.g., deshielding effects) .
  • LC-MS : Electrospray ionization (ESI) in positive/negative ion modes detects molecular ions ([M+H]+^+ or [M-F]^-), with fragmentation patterns aiding structural validation .
  • Elemental Analysis : Verify C/F/N ratios (±0.3% tolerance) to confirm stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : Based on analogous fluorinated pyridines (), use PPE (nitrile gloves, goggles), work in fume hoods, and avoid contact with oxidizing agents. Store under inert gas (Ar/N2_2) at 2–8°C to prevent decomposition .
  • Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Skin exposure requires immediate rinsing with water for 15 minutes .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect deactivates the pyridazine ring, reducing reactivity in SNAr but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) and elevated temperatures (100–140°C) to facilitate aryl boronic acid coupling at the C2 position, as shown in trifluoromethylpyridine syntheses () .
  • Computational Support : DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity, guiding catalyst selection .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Data Reconciliation : Systematic solubility studies (e.g., shake-flask method) in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents at 25–60°C. Conflicting data may arise from crystallinity variations; characterize batches via XRD to correlate solubility with polymorphic forms .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Experimental Design :

  • pH Stability : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Fluorine’s inductive effect typically resists hydrolysis at pH < 10 but degrades rapidly under strongly basic conditions .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.